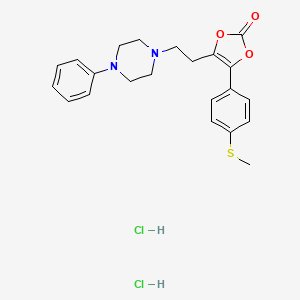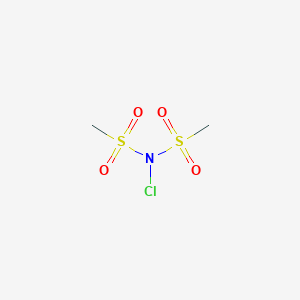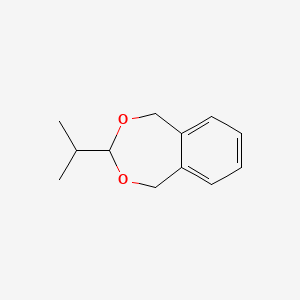
3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine is an organic compound that belongs to the class of benzodioxepines These compounds are characterized by a dioxepine ring fused to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol with an appropriate alkylating agent, followed by cyclization using a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogen or nitro groups onto the benzene ring.
科学研究应用
3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Benzodioxepine: Lacks the propan-2-yl group, resulting in different chemical properties.
Dioxepine: Similar ring structure but without the benzene ring fusion.
Catechol Derivatives: Share the catechol moiety but differ in the overall structure.
Uniqueness
3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine is unique due to the presence of the propan-2-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
65774-87-0 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC 名称 |
3-propan-2-yl-1,5-dihydro-2,4-benzodioxepine |
InChI |
InChI=1S/C12H16O2/c1-9(2)12-13-7-10-5-3-4-6-11(10)8-14-12/h3-6,9,12H,7-8H2,1-2H3 |
InChI 键 |
WLYWICTYNHOBRH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1OCC2=CC=CC=C2CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)
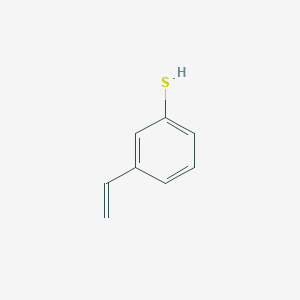


![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
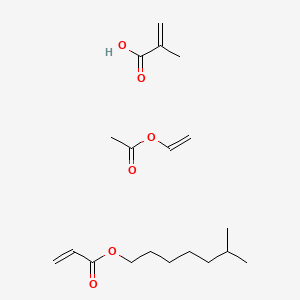
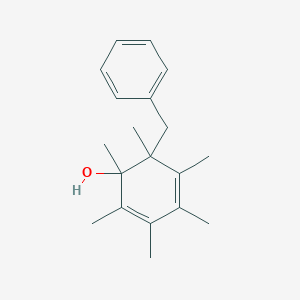
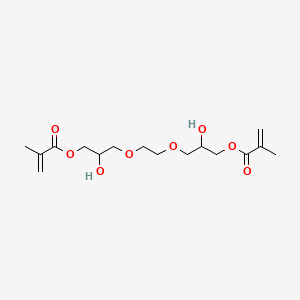
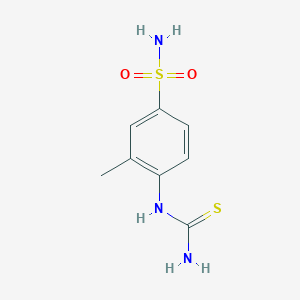
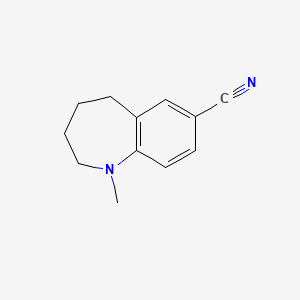
![[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14468260.png)
